(Z)-4-((3-((2-fluorophenyl)carbamoyl)-7-hydroxy-2H-chromen-2-ylidene)amino)benzoic acid
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Description
This compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It has a fluorophenyl group, a carbamoyl group, and a hydroxychromenyl group attached to it. These groups could potentially give this compound unique chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the carbamoyl group and the introduction of the fluorophenyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzoic acid and fluorophenyl groups), a carbonyl group (from the carbamoyl group), and a hydroxy group. The exact spatial arrangement of these groups would depend on the specific synthesis process .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and hydroxy groups could make it somewhat soluble in water .Safety and Hazards
properties
IUPAC Name |
4-[[3-[(2-fluorophenyl)carbamoyl]-7-hydroxychromen-2-ylidene]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O5/c24-18-3-1-2-4-19(18)26-21(28)17-11-14-7-10-16(27)12-20(14)31-22(17)25-15-8-5-13(6-9-15)23(29)30/h1-12,27H,(H,26,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAIGLJSOJKNCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=CC=C(C=C4)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2Z)-3-[(2-fluorophenyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene]amino}benzoic acid |
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